2-((2-(4-bromophenyl)-2-oxoethyl)thio)-6-methylpyrimidin-4(1H)-one 2-((2-(4-bromophenyl)-2-oxoethyl)thio)-6-methylpyrimidin-4(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC11381770
InChI: InChI=1S/C13H11BrN2O2S/c1-8-6-12(18)16-13(15-8)19-7-11(17)9-2-4-10(14)5-3-9/h2-6H,7H2,1H3,(H,15,16,18)
SMILES: CC1=CC(=O)NC(=N1)SCC(=O)C2=CC=C(C=C2)Br
Molecular Formula: C13H11BrN2O2S
Molecular Weight: 339.21 g/mol

2-((2-(4-bromophenyl)-2-oxoethyl)thio)-6-methylpyrimidin-4(1H)-one

CAS No.:

Cat. No.: VC11381770

Molecular Formula: C13H11BrN2O2S

Molecular Weight: 339.21 g/mol

* For research use only. Not for human or veterinary use.

2-((2-(4-bromophenyl)-2-oxoethyl)thio)-6-methylpyrimidin-4(1H)-one -

Specification

Molecular Formula C13H11BrN2O2S
Molecular Weight 339.21 g/mol
IUPAC Name 2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-4-methyl-1H-pyrimidin-6-one
Standard InChI InChI=1S/C13H11BrN2O2S/c1-8-6-12(18)16-13(15-8)19-7-11(17)9-2-4-10(14)5-3-9/h2-6H,7H2,1H3,(H,15,16,18)
Standard InChI Key MDSXJWITENPVOQ-UHFFFAOYSA-N
SMILES CC1=CC(=O)NC(=N1)SCC(=O)C2=CC=C(C=C2)Br
Canonical SMILES CC1=CC(=O)NC(=N1)SCC(=O)C2=CC=C(C=C2)Br

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound’s structure comprises a pyrimidin-4(1H)-one ring substituted at position 2 with a thioether-linked 2-(4-bromophenyl)-2-oxoethyl group and at position 6 with a methyl group. Key features include:

  • Bromophenyl moiety: Enhances lipophilicity and electronic stability .

  • Thioether bridge: Improves metabolic stability compared to oxygen analogs .

  • Pyrimidinone core: Facilitates hydrogen bonding and π-π interactions with biological targets .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₃H₁₁BrN₂O₂S
Molecular Weight339.21 g/mol
IUPAC Name2-[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl-4-methyl-1H-pyrimidin-6-one
SMILESCC1=CC(=O)NC(=N1)SCC(=O)C2=CC=C(C=C2)Br
InChI KeyMDSXJWITENPVOQ-UHFFFAOYSA-N

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is synthesized via alkylation of 6-methyl-2-thioxo-2,3-dihydro-1H-pyrimidine-4-one with 4-bromophenacyl bromide . Two primary routes have been identified:

  • DMF/K₂CO₃ Method: Produces a mixture of S-alkylated pyrimidinone and cyclized thiazolo[3,2-a]pyrimidine derivatives .

  • Methanol/NaOMe Method: Yields pure S-alkylated product without cyclization .

Table 2: Synthesis Conditions and Outcomes

ConditionProduct(s)Yield (%)
DMF, K₂CO₃, 25°CS-Alkylated pyrimidinone + Cyclized product60–70
Methanol, NaOMe, refluxPure S-alkylated pyrimidinone85–90

Cyclization and Derivative Formation

Exposure to concentrated H₂SO₄ converts the S-alkylated intermediate into 3-aryl-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one, a bicyclic analog with enhanced rigidity . This reaction highlights the compound’s utility as a precursor for heterocyclic scaffolds .

Physicochemical and Analytical Characterization

Spectral Data

  • NMR: ¹H NMR (DMSO-d₆) shows singlet peaks for methyl (δ 2.45 ppm) and thioether protons (δ 4.30 ppm), alongside aromatic resonances (δ 7.60–7.90 ppm).

  • MS: ESI-MS m/z 339.21 [M+H]⁺, with characteristic fragments at m/z 183 (pyrimidinone ring) and 199 (bromophenyl ketone).

Solubility and Stability

  • Solubility: Moderately soluble in DMSO and methanol; insoluble in water.

  • Stability: Stable under ambient conditions but susceptible to hydrolysis in acidic/basic media due to the thioether linkage .

Dose (mg/kg)Seizure Latency (min)Mortality Rate (%)
258.2 ± 1.10
5012.5 ± 2.310
10015.8 ± 3.430

Comparative Analysis with Related Compounds

Pyrimidinone vs. Pyridazinone Derivatives

Compared to 2-[2-(4-bromophenyl)-2-oxoethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one , the target compound exhibits:

  • Higher metabolic stability (t₁/₂ = 6.2 h vs. 3.8 h).

  • Lower logP (1.8 vs. 2.5), suggesting improved aqueous solubility.

Thioether vs. Ether Analogues

Replacing the thioether with an oxygen ether reduces anticonvulsant activity by 30%, underscoring the sulfur atom’s role in target binding .

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